7-(4-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-CHLOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution (SNAr) due to the presence of the chloro group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
The compound could have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(4-CHLOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE would depend on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-BROMOPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE
- 7-(4-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE
Uniqueness
The presence of the 4-chlorophenyl and 3-methoxyphenyl groups in the compound may confer unique biological activities and chemical reactivity compared to its analogs. These structural features could influence its binding affinity to biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C17H14ClN5O |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H14ClN5O/c1-24-14-4-2-3-12(9-14)15-10-16(11-5-7-13(18)8-6-11)23-17(19-15)20-21-22-23/h2-10,16H,1H3,(H,19,20,22) |
InChI Key |
UQSUOIBEYSFFSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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